Ethyl 1-(ethoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-1-acetate hydrochloride
Description
Ethyl 1-(ethoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-1-acetate hydrochloride is a complex tetrahydro-β-carboline derivative characterized by an ethoxycarbonyl group and an ethyl acetate moiety at the 1-position of the pyridoindole core, with a hydrochloride counterion.
Properties
CAS No. |
74406-12-5 |
|---|---|
Molecular Formula |
C18H23ClN2O4 |
Molecular Weight |
366.8 g/mol |
IUPAC Name |
ethoxycarbonyl 2-(9-ethyl-1,2,3,4-tetrahydropyrido[3,4-b]indol-1-yl)acetate;hydrochloride |
InChI |
InChI=1S/C18H22N2O4.ClH/c1-3-20-15-8-6-5-7-12(15)13-9-10-19-14(17(13)20)11-16(21)24-18(22)23-4-2;/h5-8,14,19H,3-4,9-11H2,1-2H3;1H |
InChI Key |
RUDXEMWNIPUEMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C1C(NCC3)CC(=O)OC(=O)OCC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-(ethoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-1-acetate hydrochloride typically involves multiple steps. One common method includes the condensation of an appropriate indole derivative with an ethyl ester group under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-(ethoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-1-acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, ethyl 1-(ethoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-1-acetate hydrochloride is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of ethyl 1-(ethoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-1-acetate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Differences
Substituent Effects :
- The ethoxycarbonyl group in the target compound distinguishes it from simpler esters (e.g., ) and amides (). This group may influence electronic properties and binding affinity in biological systems.
- Hydrochloride salts (e.g., ) generally improve aqueous solubility compared to free bases, which is critical for pharmaceutical applications.
Synthetic Challenges :
- Methyl and ethyl esters () are synthesized via SOCl₂-mediated esterification under low temperatures, but stereochemical control remains challenging, as seen in (3% yield for pure stereoisomer) .
- Bulky substituents (e.g., tert-butyl in ) reduce reaction efficiency due to steric hindrance .
Physicochemical Properties :
Biological Activity
Ethyl 1-(ethoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-1-acetate hydrochloride (CAS No. 74406-12-5) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H23ClN2O4
- Molecular Weight : 366.839 g/mol
- Boiling Point : 504.6°C at 760 mmHg
- Flash Point : 259°C
Biological Activity
This compound exhibits several biological activities, primarily through its interaction with the phosphoinositide 3-kinase (PI3K) signaling pathway.
The compound has been shown to selectively inhibit Class I PI3K enzymes, particularly the PI3K-alpha isoform. This inhibition is crucial as PI3K signaling is implicated in various cellular processes including:
- Cell Proliferation : The compound's ability to inhibit uncontrolled cellular growth suggests potential applications in cancer therapy.
- Angiogenesis : By affecting endothelial cell responses to pro-angiogenic factors like VEGF, it may play a role in inhibiting tumor growth and metastasis.
In Vitro Studies
In vitro studies have demonstrated that this compound can reduce tumor cell invasion and proliferation. For instance:
- Cell Lines Tested : Various cancer cell lines were subjected to treatment with the compound.
- Results : Significant reductions in cell viability and migration were observed at specific concentrations.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Cancer Treatment : A study involving a murine model of breast cancer showed that administration of the compound resulted in a marked decrease in tumor size compared to control groups. The mechanism was attributed to the inhibition of PI3K signaling pathways leading to apoptosis in malignant cells.
- Anti-inflammatory Effects : Another study indicated that the compound could modulate immune responses by inhibiting inflammatory cytokines. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis.
Comparative Analysis
The following table summarizes the biological activities and mechanisms of action for various compounds related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
